molecular formula C28H52N4O2 B1206259 N,N'-Bis(1-hexylnipecotoyl)piperazine CAS No. 90934-46-6

N,N'-Bis(1-hexylnipecotoyl)piperazine

Katalognummer: B1206259
CAS-Nummer: 90934-46-6
Molekulargewicht: 476.7 g/mol
InChI-Schlüssel: PENPGXZRBZXSOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N'-Bis(1-hexylnipecotoyl)piperazine (CAS: 90934-46-6) is a bis-substituted piperazine derivative featuring two 1-hexylnipecotoyl groups attached to the nitrogen atoms of the piperazine ring. Its molecular formula is C₂₈H₅₂N₄O₂, with a molecular weight of 476.75 g/mol . This compound belongs to a class of nipecotamide derivatives, which are characterized by their piperidine-3-carboxamide structural motif. The hexyl chains and nipecotoyl moieties confer significant hydrophobicity, influencing its pharmacokinetic properties and biological interactions.

The compound has been studied in the context of platelet aggregation inhibition, where its structural analogs demonstrate potent activity by interacting with anionic platelet sites spaced ~7 Å apart, mediated by hydrophobic and hydrogen-bonding interactions .

Eigenschaften

CAS-Nummer

90934-46-6

Molekularformel

C28H52N4O2

Molekulargewicht

476.7 g/mol

IUPAC-Name

[4-(1-hexylpiperidine-3-carbonyl)piperazin-1-yl]-(1-hexylpiperidin-3-yl)methanone

InChI

InChI=1S/C28H52N4O2/c1-3-5-7-9-15-29-17-11-13-25(23-29)27(33)31-19-21-32(22-20-31)28(34)26-14-12-18-30(24-26)16-10-8-6-4-2/h25-26H,3-24H2,1-2H3

InChI-Schlüssel

PENPGXZRBZXSOX-UHFFFAOYSA-N

SMILES

CCCCCCN1CCCC(C1)C(=O)N2CCN(CC2)C(=O)C3CCCN(C3)CCCCCC

Kanonische SMILES

CCCCCCN1CCCC(C1)C(=O)N2CCN(CC2)C(=O)C3CCCN(C3)CCCCCC

Synonyme

BPAT 143
BPAT-143
N,N'-bis(1-hexylnipecotoyl)piperazine

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Piperazine derivatives are widely explored for their diverse pharmacological and chemical properties. Below is a detailed comparison of N,N'-Bis(1-hexylnipecotoyl)piperazine with structurally or functionally related compounds:

N,N'-Bis(1-decylnipecotoyl)piperazine (7a)

  • Structure : Similar to the target compound but with decyl (C₁₀H₂₁) chains instead of hexyl (C₆H₁₃) groups.
  • Activity: Exhibited the highest potency among nipecotamide analogs in inhibiting platelet aggregation, with IC₅₀ values in the nanomolar range. The longer alkyl chain enhances hydrophobic interactions with platelet membranes .
  • Key Difference : Increased chain length (decyl vs. hexyl) improves binding affinity but may reduce solubility.

1,4-Bis(3-aminopropyl)piperazine Derivatives

  • Structure: Piperazine core linked to aminopropyl groups.
  • Activity: Tested as antimalarial agents, these derivatives showed improved selectivity indices against Plasmodium falciparum compared to earlier leads.
  • Contrast : Unlike the hexylnipecotoyl derivative, these compounds rely on polar amine groups for activity, emphasizing electrostatic interactions over hydrophobicity.

N,N′-Bis(5-arylidene-4-oxothiazolin-2-yl)piperazines

  • Structure: Piperazine conjugated with thiazolidinone and arylidene groups.
  • Activity: Demonstrated nanomolar inhibition of kinases like DYRK1A (IC₅₀ = 0.041 μM) and antiproliferative effects in cancer cells. Microwave-assisted synthesis retained stereochemical integrity, enhancing yield .
  • Key Difference: Electrophilic thiazolidinone moieties enable covalent binding to kinase active sites, a mechanism absent in hexylnipecotoyl derivatives.

Piperazine-Copper Complexes (TIPP and TAPP Ligands)

  • Structure: Polyfunctional ligands with sulfur and nitrogen donor atoms for Cu(I)/Cu(II) coordination.
  • The sulfur atoms in TIPP/TAPP facilitate stable metal-ligand interactions .
  • Contrast : Metal coordination is central to their function, unlike the purely organic interactions of this compound.

Data Tables: Comparative Analysis

Table 1. Structural and Pharmacological Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity (IC₅₀ or EC₅₀) Reference
This compound C₂₈H₅₂N₄O₂ 476.75 Hexyl, nipecotoyl Platelet aggregation inhibition*
N,N'-Bis(1-decylnipecotoyl)piperazine C₃₂H₆₀N₄O₂ 532.86 Decyl, nipecotoyl IC₅₀ < 100 nM (platelet aggregation)
1,4-Bis(3-aminopropyl)piperazine C₁₀H₂₂N₄ 198.31 Aminopropyl Antimalarial (EC₅₀ = 0.8 μM)
5d (Thiazolidinone derivative) C₂₈H₂₄N₄O₂S₂ 512.64 Thiazolidinone, benzylidene DYRK1A kinase inhibition (0.041 μM)

Research Findings and Mechanistic Insights

  • Hydrophobic Interactions : The hexyl/decyl chains in nipecotoyl-piperazines enhance membrane permeability and binding to hydrophobic pockets in target proteins (e.g., platelet anionic sites) .
  • Substituent Effects : Alkyl chain elongation (C₆ → C₁₀) improves activity but may compromise solubility, necessitating formulation optimization .
  • Kinase Inhibition: Thiazolidinone derivatives leverage electrophilic warheads for covalent inhibition, a strategy absent in non-electrophilic nipecotamides .
  • Antimicrobial Activity : Piperazine-thiadiazole hybrids (e.g., C₂₂H₂₂N₆S₄) show moderate activity against E. coli, emphasizing the role of sulfur heterocycles in disrupting bacterial membranes .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.